molecular formula C20H22N2O2 B11448010 5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11448010
M. Wt: 322.4 g/mol
InChI Key: ZCYRAAJKKFQNJB-UHFFFAOYSA-N
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Description

5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-tert-butylphenol with a suitable methylating agent to form 4-tert-butylphenyl methyl ether. This intermediate is then reacted with 4-methylbenzonitrile in the presence of a catalyst, such as a base, to form the desired oxadiazole ring. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H22N2O2/c1-14-5-7-15(8-6-14)19-21-18(24-22-19)13-23-17-11-9-16(10-12-17)20(2,3)4/h5-12H,13H2,1-4H3

InChI Key

ZCYRAAJKKFQNJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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